molecular formula C16H19Cl2N3O2 B2669289 N-(2,4-dichlorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide CAS No. 1013765-73-5

N-(2,4-dichlorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Cat. No.: B2669289
CAS No.: 1013765-73-5
M. Wt: 356.25
InChI Key: WJBPPFHAKIBPON-UHFFFAOYSA-N
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Description

“N-(2,4-dichlorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a carboxamide group (-CONH2), which is derived from carboxylic acids (-COOH) and can participate in hydrogen bonding, influencing the molecule’s solubility and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring and the introduction of the propoxy and propyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR, and IR spectroscopy are commonly used to analyze the molecular structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The pyrazole ring, for example, can participate in various reactions such as substitutions or additions. The carboxamide group could be involved in hydrolysis or reduction reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group might increase its solubility in water. The dichlorophenyl group could potentially increase the compound’s stability .

Scientific Research Applications

Molecular Interaction Studies

One study focused on the molecular interactions of a similar antagonist with the CB1 cannabinoid receptor. Using molecular orbital methods and conformational analysis, the study developed unified pharmacophore models to understand binding interactions, suggesting the compound's potential in modulating receptor activity, which could be relevant for research into cannabinoid receptors and their antagonists (J. Shim et al., 2002).

Computational Design and Structure-Activity Relationship

Another investigation utilized computational design and structure-activity relationship (SAR) analysis for the synthesis of pyrazole derivatives. This study aimed to optimize the inhibition of protein kinases, which play a crucial role in cellular signaling pathways involved in cancer and other diseases, showcasing the compound's relevance in drug discovery and biochemical research (Y. Singh et al., 2009).

Antimicrobial Activity

Research into pyrazole-1-carboxamide derivatives highlighted their antimicrobial activities. By synthesizing a series of these compounds and testing their effects against various microbial strains, the study contributes to the search for new antimicrobial agents, which is critical in the face of rising antibiotic resistance (E. Sharshira & N. M. Hamada, 2011).

Synthesis and In Vitro Studies

Further studies on pyrazole derivatives, including synthesis and in vitro evaluation, provide insights into their potential for various applications in medicinal chemistry and pharmacology. For instance, the synthesis and characterization of novel compounds for their CB1 receptor antagonistic activity could inform the development of new therapeutic agents (Brijesh Kumar Srivastava et al., 2007).

Oxidative Stress and DNA Damage Studies

A novel pyrazolecarboxamide derivative was investigated for its antioxidant properties in an animal model exposed to lead nitrate. This study is significant for understanding the compound's potential in mitigating oxidative stress and DNA damage, relevant for environmental toxicity and pharmacological research (H. Soliman et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with a specific biological target in the body. Without more specific information, it’s difficult to predict the exact mechanism of action .

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-3-propoxy-1-propylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2N3O2/c1-3-7-21-10-12(16(20-21)23-8-4-2)15(22)19-14-6-5-11(17)9-13(14)18/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBPPFHAKIBPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)OCCC)C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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